molecular formula C6H9Cl2FN2 B1433408 3-Fluoro-benzene-1,2-diamine dihydrochloride CAS No. 1414959-15-1

3-Fluoro-benzene-1,2-diamine dihydrochloride

Cat. No.: B1433408
CAS No.: 1414959-15-1
M. Wt: 199.05 g/mol
InChI Key: XKPZVARNGDULED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-benzene-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl2FN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Polymer Synthesis and Properties

3-Fluoro-benzene-1,2-diamine dihydrochloride is integral in synthesizing various polyimides and polyamide-imides. Xie et al. (2001) demonstrated its use in creating fluoro-polyimides with excellent thermal stability and hygrothermal stability (Xie et al., 2001). Similarly, Morikawa, Miyata, and Nishimura (2012) utilized derivatives of 3-Fluoro-benzene-1,2-diamine for producing polyimides with high glass transition temperatures and amorphous structures, indicating potential applications in high-performance materials (Morikawa et al., 2012).

2. Chemosensors and Fluorophores

The structure of this compound is considered effective for developing fluorescence-quenching chemosensors. Pawar et al. (2015) designed a molecule combining benzene-1,2-diamine for detecting Ni2+ and Cu2+ ions, showcasing its applicability in multianalyte detection (Pawar et al., 2015). Furthermore, Beppu et al. (2015) introduced a novel green fluorophore based on a benzene diamine structure, demonstrating high fluorescence emission and photostability, suitable for imaging applications (Beppu et al., 2015).

3. Synthesis of Bioactive Compounds

In pharmaceutical research, derivatives of 3-Fluoro-benzene-1,2-diamine are used in synthesizing bioactive compounds. Kachroo, Gupta, and Wadhawan (1986) explored the synthesis of diamines with potential amoebicidal activity against E. histolytica, indicating its significance in developing new therapeutic agents (Kachroo et al., 1986).

4. Material Science and Engineering

3-Fluoro-benzene-1,2-diamine derivatives have applications in material science. Liu et al. (2005) synthesized ditrifluoromethylated aromatic polyimides, showcasing the compound's role in creating materials with excellent thermal stability and good solubility, useful for various engineering applications (Liu et al., 2005).

Properties

IUPAC Name

3-fluorobenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZVARNGDULED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-benzene-1,2-diamine dihydrochloride
Reactant of Route 2
3-Fluoro-benzene-1,2-diamine dihydrochloride
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3-Fluoro-benzene-1,2-diamine dihydrochloride
Reactant of Route 4
3-Fluoro-benzene-1,2-diamine dihydrochloride
Reactant of Route 5
3-Fluoro-benzene-1,2-diamine dihydrochloride
Reactant of Route 6
3-Fluoro-benzene-1,2-diamine dihydrochloride

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